molecular formula C9H8ClNS B1586480 (5-Chlorobenzo[b]thiophen-3-yl)methanamine CAS No. 71625-90-6

(5-Chlorobenzo[b]thiophen-3-yl)methanamine

Cat. No. B1586480
CAS RN: 71625-90-6
M. Wt: 197.69 g/mol
InChI Key: VRNXLYAXYIHHHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, such as “(5-Chlorobenzo[b]thiophen-3-yl)methanamine”, have been synthesized by medicinal chemists to produce combinatorial libraries in search of lead molecules . The synthesis of thiophene derivatives involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” consists of a five-membered heteroaromatic compound containing a sulfur atom at one position . The molecular weight of this compound is 234.14 g/mol.


Chemical Reactions Analysis

The chemical reactions involving thiophene-based compounds like “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” are significant in the field of medicinal chemistry. They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Pharmacological Research

Biased Agonists for Serotonin Receptors

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which share structural similarities with (5-Chlorobenzo[b]thiophen-3-yl)methanamine, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit high receptor affinity and selectivity, showing promising antidepressant-like activity without significant side effects (Sniecikowska et al., 2019).

Chemical Synthesis and Modification

Antimicrobial Thiophene Derivatives

A study on facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, which are structurally related to (5-Chlorobenzo[b]thiophen-3-yl)methanamine, revealed these compounds have significant potential as a new class of antimicrobial agents. Their ability to inhibit biofilm formation by marine bacteria highlights their importance in addressing biofilm-associated infections (Benneche et al., 2011).

Materials Science

Hole-transporting Materials for Solar Cells

Thiophene cores with arylamine side groups, related to (5-Chlorobenzo[b]thiophen-3-yl)methanamine, have been used to develop new electron-rich molecules for use as hole-transporting materials (HTMs) in perovskite-based solar cell devices. These HTMs have demonstrated power conversion efficiencies up to 15.4%, presenting a cost-effective alternative to traditional materials used in solar cells (Li et al., 2014).

Sensing and Imaging

Metal Ion Sensing

Two new azomethine-thiophene pincer ligands, derived from thiophene, exhibit potential in sensing metal ions through fluorescence and MALDI-TOF-MS applications. These findings underscore the utility of thiophene derivatives in developing chemosensors for detecting and quantifying metal ions in various environments (Pedras et al., 2007).

Safety And Hazards

“(5-Chlorobenzo[b]thiophen-3-yl)methanamine” is intended for research use only and is not for human or veterinary use. It is classified as a hazardous substance, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based compounds like “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” have shown a wide range of therapeutic properties, attracting great interest in industry and academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNXLYAXYIHHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384027
Record name 1-(5-Chloro-1-benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorobenzo[b]thiophen-3-yl)methanamine

CAS RN

71625-90-6
Record name 1-(5-Chloro-1-benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Chloro-1-benzothiophene-3-yl)methylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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